molecular formula C16H18F3N7O2 B10993379 C16H18F3N7O2

C16H18F3N7O2

Cat. No.: B10993379
M. Wt: 397.36 g/mol
InChI Key: YAFXPCLPDOHPBS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H18F3N7O2 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H18F3N7O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the core structure through a series of nucleophilic substitution reactions, followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C16H18F3N7O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group in can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound

Scientific Research Applications

C16H18F3N7O2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C16H18F3N7O2 exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other biomolecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

C16H18F3N7O2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as and share structural similarities but differ in their specific functional groups and overall molecular architecture.

    Uniqueness: The presence of the trifluoromethyl group in imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from other related compounds.

Properties

Molecular Formula

C16H18F3N7O2

Molecular Weight

397.36 g/mol

IUPAC Name

N-[2-oxo-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C16H18F3N7O2/c17-16(18,19)13-22-14(24-23-13)21-12(27)10-20-15(28)26-8-6-25(7-9-26)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,20,28)(H2,21,22,23,24,27)

InChI Key

YAFXPCLPDOHPBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NNC(=N3)C(F)(F)F

Origin of Product

United States

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